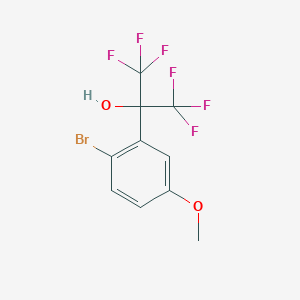

2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Description

Properties

Molecular Formula |

C10H7BrF6O2 |

|---|---|

Molecular Weight |

353.06 g/mol |

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C10H7BrF6O2/c1-19-5-2-3-7(11)6(4-5)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |

InChI Key |

NOXDOXNXGSOSNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Preparation

The precursor for the synthesis is typically a phenolic or methoxy-substituted aromatic compound, such as 2-methoxyphenyl derivatives, which serve as the core structure for subsequent bromination. The choice of starting material is crucial for regioselectivity, favoring substitution at the ortho position relative to the methoxy group.

Bromination of the Aromatic Ring

The core step involves electrophilic aromatic substitution, where bromine is introduced selectively onto the aromatic ring. The following methods are predominant:

-

- N-Bromosuccinimide (NBS)

- Bromine (Br₂)

- Dibenzoyl peroxide (as a radical initiator)

- Red phosphorus (as a reducing agent and catalyst)

-

- Solvent: Carbon tetrachloride (CCl₄), dichloromethane (DCM), or chloroform

- Temperature: Typically between -10°C to 80°C, optimized for regioselectivity

- Reaction Time: Ranges from 1 to 24 hours depending on reagent concentration and temperature

-

- Bromination is initiated by adding NBS or Br₂ to the aromatic compound in the presence of a radical initiator like dibenzoyl peroxide or red phosphorus.

- The reaction mixture is maintained under reflux or controlled temperature to promote selective substitution at the desired position.

- Post-reaction, the mixture is quenched with water or ice, and the product is extracted with an organic solvent, then purified via column chromatography or recrystallization.

Data Table 1: Bromination Conditions and Reagents

| Parameter | Details |

|---|---|

| Reagents | N-Bromosuccinimide, Br₂, dibenzoyl peroxide, red phosphorus |

| Solvent | Carbon tetrachloride, dichloromethane, chloroform |

| Temperature | -10°C to 80°C |

| Reaction Time | 1 to 24 hours |

| Purification Method | Column chromatography, recrystallization |

Introduction of the Hexafluoroisopropanol Group

The incorporation of the hexafluoroisopropanol (HFIP) moiety is typically achieved through nucleophilic substitution or addition reactions involving the fluorinated alcohol. The process involves:

Activation of the Phenyl Ring:

- The brominated aromatic intermediate is reacted with hexafluoroisopropanol under conditions that promote nucleophilic attack, often in the presence of catalysts or under specific solvent conditions.

-

- Solvent: Anhydrous solvents such as dichloromethane or chloroform

- Catalyst: Acidic or basic catalysts may be employed depending on the specific pathway

- Temperature: Controlled, often near room temperature or slightly elevated

-

- The brominated intermediate is dissolved in the selected solvent.

- Hexafluoroisopropanol is added dropwise, and the mixture is stirred until the desired substitution occurs.

- The product is then purified by recrystallization or chromatography.

Final Purification and Characterization

Post-synthesis, the compound is purified through recrystallization from suitable solvents such as methanol, ethanol, or isopropanol, depending on solubility. Confirmatory analysis involves:

- NMR Spectroscopy: To verify the aromatic substitution pattern and fluorinated alcohol incorporation.

- Mass Spectrometry: To confirm molecular weight and purity.

- HPLC: To assess purity levels, typically exceeding 99%.

Data Table 2: Typical Purification and Characterization Conditions

| Technique | Conditions |

|---|---|

| Recrystallization Solvent | Methanol, ethanol, or isopropanol |

| NMR Solvent | DMSO-d₆ or CDCl₃ |

| Purity Level | >99% |

| Analytical Methods | NMR, MS, HPLC |

Summary of the Synthetic Route

| Step | Description | Reagents & Conditions |

|---|---|---|

| 1 | Preparation of phenolic precursor | Phenol or methoxyphenyl derivatives, appropriate solvents |

| 2 | Aromatic bromination | NBS or Br₂, radical initiators, CCl₄/DCM, temperature control, 1-24 h |

| 3 | Introduction of HFIP group | Hexafluoroisopropanol, anhydrous solvent, mild heating or room temperature |

| 4 | Purification and characterization | Recrystallization, NMR, MS, HPLC |

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce aldehydes or acids .

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Material Science: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The hexafluoroisopropanol moiety enhances its lipophilicity, allowing it to interact with lipid membranes and proteins .

Comparison with Similar Compounds

Data Table: Comparative Analysis

*Estimated based on structural formula.

Biological Activity

The compound 2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a fluorinated alcohol that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its significance in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrF6O |

| Molecular Weight | 359.10 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COc1ccc(Br)c(c1)C(C(F)(F)F)(C(F)(F)F)O |

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 2-bromo-5-methoxyphenol with hexafluoroacetone under acidic conditions. The reaction typically requires careful control of temperature and pH to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine and methoxy groups enhances its lipophilicity and binding affinity to various receptors and enzymes.

Case Studies and Research Findings

- Antitumor Activity : A study published in Molecules demonstrated that derivatives of hexafluoroalcohols exhibit significant cytotoxic effects against cancer cell lines. The compound was shown to inhibit cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent .

- Enzyme Inhibition : Research indicated that the compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

| Compound | Biological Activity |

|---|---|

| Hexafluoroisopropanol | Solvent properties; moderate toxicity |

| Perfluoropropanol | Antimicrobial properties |

| Trifluoroethanol | Used in protein denaturation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-(2-Bromo-5-methoxyphenyl)-1,1,1,3,3,3-hexafluoro-2-propanol?

- Methodological Answer : The synthesis typically involves multi-step processes:

- Step 1 : Bromination and methoxy group introduction on the phenyl ring via electrophilic substitution (e.g., using Br₂/FeBr₃ for bromination and methanol under acidic conditions for methoxylation) .

- Step 2 : Incorporation of the hexafluoro-2-propanol moiety via nucleophilic substitution or condensation reactions, leveraging the reactivity of trifluoromethyl groups. Fluorinated alcohols like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) are often used as solvents to stabilize intermediates .

- Key Considerations : Monitor reaction selectivity to avoid over-bromination or dehalogenation. Use anhydrous conditions to prevent hydrolysis of fluorinated groups .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for bromo-methoxy-substituted phenyl) and hydroxyl protons (δ 2.5–5.0 ppm, depending on H-bonding) .

- ¹⁹F NMR : Distinct signals for CF₃ groups (δ -70 to -80 ppm) confirm fluorination .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₇BrF₆O₂: calculated [M+H]⁺ = 373.96) .

- X-ray Crystallography : Resolves conformational details, such as the spatial arrangement of bromo and methoxy substituents .

Advanced Research Questions

Q. How do the bromo and methoxy substituents influence the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing bromo group enhances electrophilicity at the para position, while the methoxy group donates electrons via resonance, creating regioselective reaction sites .

- Steric Effects : The bulky hexafluoro-2-propanol group restricts rotational freedom, favoring specific transition states in cross-coupling reactions .

- Experimental Design : Compare reactivity with analogs (e.g., chloro or nitro substituents) using kinetic studies and DFT calculations to isolate electronic vs. steric contributions .

Q. What role does this compound play in facilitating oxidative cross-coupling reactions?

- Methodological Answer :

- Solvent Effects : As a fluorinated alcohol derivative, it mimics HFIP’s ability to stabilize H-bonded aggregates, enhancing the solubility of polar intermediates and lowering transition-state energy .

- Mechanistic Insight : In phenol cross-coupling, the compound’s terminal hydroxyl group participates in cooperative H-bonding, activating oxidants like H₂O₂ via terminal hydroxyl proton polarization .

- Case Study : Electrochemical cross-coupling in HFIP-based solvents achieves >90% selectivity for biphenol products by suppressing homo-coupling pathways .

Q. How can computational methods (e.g., DFT) predict the compound’s conformational stability and H-bond donor ability?

- Methodological Answer :

- Conformational Analysis : DFT calculations reveal that synperiplanar (sp) conformations of the hydroxyl group maximize dipole moments, enhancing H-bond donor strength (σ*OH energy ~0.5 eV lower than antiperiplanar) .

- Aggregation Studies : Simulate dimeric/trimeric aggregates to assess cooperative effects. Terminal hydroxyl protons in trimers exhibit 20% higher natural charge compared to monomers, explaining enhanced catalytic activity .

- Validation : Compare computed IR spectra (O–H stretching frequencies) with experimental data to validate aggregation models .

Q. What are the implications of this compound’s structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- Biological Targets : The bromo and methoxy groups mimic pharmacophores in kinase inhibitors (e.g., targeting JAK/STAT pathways). Compare inhibitory activity against methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate to assess halogen effects .

- Metabolic Stability : Fluorination reduces metabolic degradation; evaluate in vitro half-life using liver microsome assays .

- Toxicity Screening : Use zebrafish models to assess developmental toxicity linked to fluorinated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.